

Comparative Analysis of 2-Boc-amino-4-chlorobenzoic Acid and Structural Isomers

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Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

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For researchers and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative overview of the characterization data for 2-Boc-amino-4-chlorobenzoic acid and its structural alternatives. While detailed experimental data for **2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid** is not extensively available in public literature, this guide compiles available data and provides a basis for comparison with its parent compound and a key positional isomer.

Data Presentation: Physicochemical and Spectroscopic Comparison

The following table summarizes the key characterization data for 2-Boc-amino-4-chlorobenzoic acid and selected alternatives. The inclusion of the parent amine and a positional Boc-protected isomer allows for an objective comparison of their physical and spectroscopic properties.

Parameter	2-Boc-amino-4-chlorobenzoic acid	2-Amino-4-chlorobenzoic acid (Parent Compound)	4-Boc-amino-2-chlorobenzoic acid (Isomer)	4-Amino-2-chlorobenzoic acid (Parent Isomer)
CAS Number	136290-47-6	89-77-0[1]	232275-73-9[2]	2457-76-3[3]
Molecular Formula	C ₁₂ H ₁₄ ClNO ₄ [4]	C ₇ H ₆ ClNO ₂ [1]	C ₁₂ H ₁₄ ClNO ₄	C ₇ H ₆ ClNO ₂
Molecular Weight	271.70 g/mol [4]	171.58 g/mol [1]	271.70 g/mol	171.58 g/mol
Appearance	Solid (Expected)	White to light yellow powder[1]	Solid	Beige to light brown powder/solid[5]
Melting/Boiling Point	Boiling Point: 352.4°C[4]	Melting Point: 229-236 °C[1]	Boiling Point: 353.0°C	Melting Point: 211 °C (dec.)[5]
¹ H NMR (Expected)	Aromatic protons (δ 7-8 ppm), Boc protons (singlet, δ ~1.5 ppm), NH proton (broad singlet), COOH proton (broad singlet >10 ppm).	Aromatic protons (δ 6.5-8 ppm), NH ₂ protons (broad singlet), COOH proton (broad singlet >10 ppm).[6]	Aromatic protons (δ 7-8 ppm), Boc protons (singlet, δ ~1.5 ppm), NH proton (broad singlet), COOH proton (broad singlet >10 ppm).	Predicted aromatic protons at δ 7.65 (d), 6.70 (d), and 6.55 (dd) ppm.[7]

¹³ C NMR (Expected)	Aromatic carbons (δ 110-150 ppm), Carbonyl carbons (δ ~155 ppm for Boc, >165 ppm for acid), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).		Aromatic carbons (δ 110-150 ppm), Carbonyl carbons (δ ~155 ppm for Boc, >165 ppm for acid), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).	
	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (>165 ppm).	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (>165 ppm).	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (>165 ppm).	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (>165 ppm).
Mass Spec (m/z)	Expected [M+H] ⁺ at 272.06. Fragmentation would show loss of Boc group (-100) or t-butyl group (-57).		Expected [M+H] ⁺ at 272.06. Fragmentation patterns would be similar to its isomer.	
	Molecular ion peak at m/z 171. [8] [9]		Molecular ion peak at m/z 171. [5] [10]	

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying characterization data. Below are standard protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[\[11\]](#)
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[11\]](#)

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[\[11\]](#)
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[\[11\]](#)
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be phased and baseline corrected. Integrate signals in the ^1H NMR spectrum and perform peak picking for both ^1H and ^{13}C spectra.[\[11\]](#)

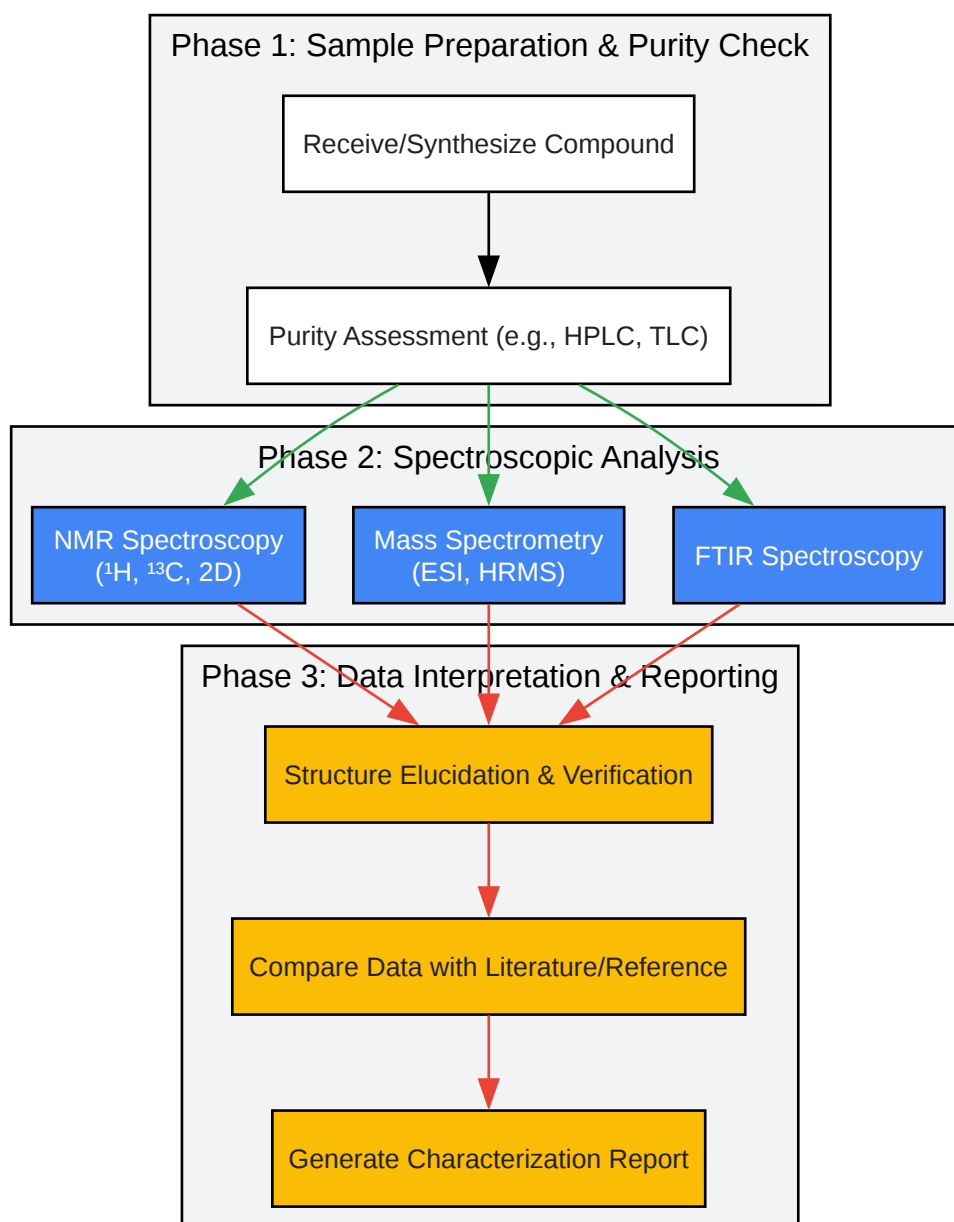
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the analyte, confirming its identity.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or acetonitrile.
 - Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[\[12\]](#)[\[13\]](#)
 - Ionization: The sample is converted into gas-phase ions.[\[14\]](#) ESI is a soft ionization technique suitable for observing the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.[\[13\]](#)[\[15\]](#)

- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[12][14]
- Detection: An ion detector measures the abundance of ions at each m/z ratio, generating a mass spectrum.[13][14] The spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z value typically corresponds to the molecular ion.[13]

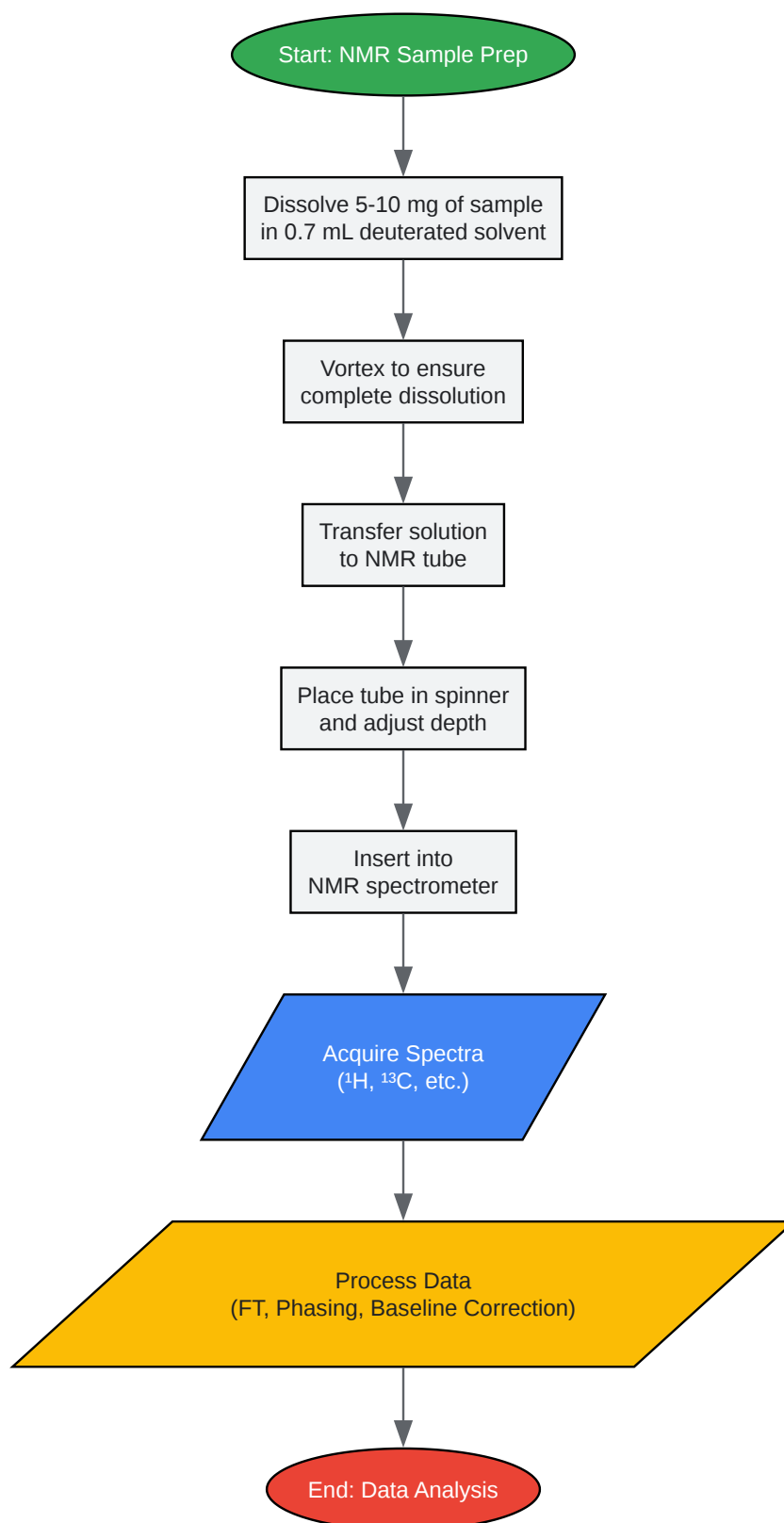
Mandatory Visualization

The following diagrams illustrate key experimental workflows.



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Caption: General workflow for the characterization of a chemical compound.



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Caption: Standard experimental workflow for NMR spectroscopy analysis.

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